N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

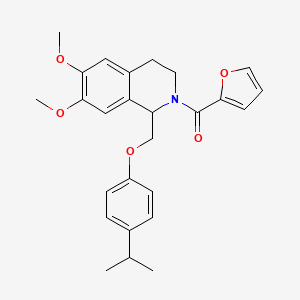

“N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine” is a chemical compound with the molecular formula C14H21BN2O2 and a molecular weight of 260.14 . It is an important boronic acid derivative .

Molecular Structure Analysis

The structure of this compound was confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR . The crystal structure was determined by X-ray diffraction and conformational analysis . The results showed that the crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 260.14 . Other specific properties like boiling point, density, and pKa are not available in the search results.Aplicaciones Científicas De Investigación

Proteomics Research

This compound is utilized in proteomics research to study protein interactions, structures, and functions. It can be used to modify proteins or peptides with boronic acid groups, which can then be detected or isolated through specific interactions with other biomolecules .

Organic Synthesis Intermediates

As an intermediate in organic synthesis, this compound plays a crucial role in the construction of complex molecules. It is particularly valuable in cross-coupling reactions , such as the Suzuki-Miyaura reaction, which forms carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and fine chemicals .

Boron Neutron Capture Therapy (BNCT)

The boron-containing moiety of this compound makes it a potential candidate for BNCT , a cancer treatment that uses boron carriers to deliver lethal doses of radiation to tumor cells selectively, sparing healthy tissue .

Development of Anticancer Agents

Boronic acids and their derivatives are explored for their anticancer properties. This compound, with its boronic acid group, could be involved in the synthesis of new anticancer agents, contributing to the discovery of novel therapeutic options .

Antibacterial and Antiviral Research

The boronic acid moiety is also known to exhibit antibacterial and antiviral activities . Researchers can use this compound to develop new drugs that target resistant strains of bacteria or emerging viral pathogens .

Infrared Spectroscopy in Molecular Structure Analysis

Infrared spectroscopy is an essential tool in molecular structure analysis. This compound, with its distinct functional groups, can serve as a standard in infrared spectroscopy to help identify and analyze chemical compositions and structural features of other organic compounds .

Hydroboration Reactions

This compound can be used in hydroboration reactions , where it adds across carbon-carbon multiple bonds to form organoboron compounds. These reactions are fundamental in organic chemistry for the synthesis of various chemical products .

Synthesis of Gamma-Secretase Modulators

Gamma-secretase modulators are important in Alzheimer’s disease research. This compound could be used to synthesize aminopyridine derivatives , which are potential gamma-secretase modulators, thus contributing to the development of treatments for neurodegenerative diseases .

Direcciones Futuras

Boronic acid derivatives like this compound have a wide range of applications in pharmacy and biology . They are active as anticancer, antibacterial, antiviral agents , and are also used as boron carriers suitable for neutron capture therapy . In the future, these compounds could be further explored for their potential applications in medicine and biology .

Propiedades

IUPAC Name |

N-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-8-12(16-9-10)17-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAICGIWYTVZMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

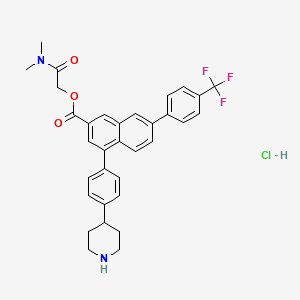

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2935148.png)

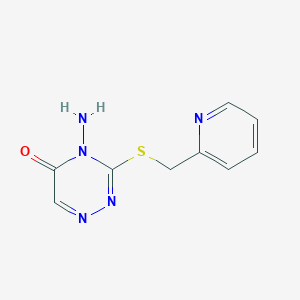

![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B2935150.png)

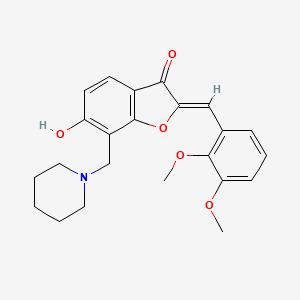

![4-((4-nitrobenzyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2935157.png)

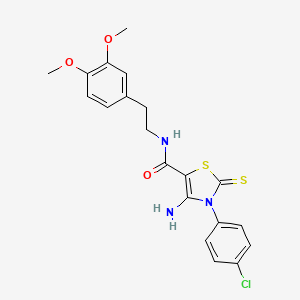

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)